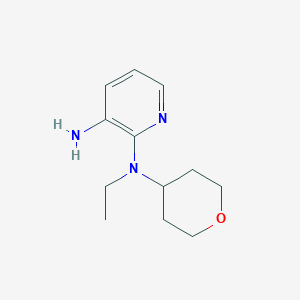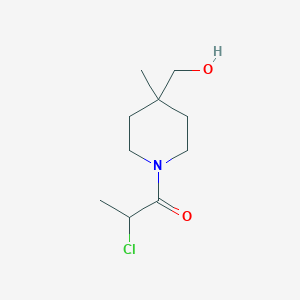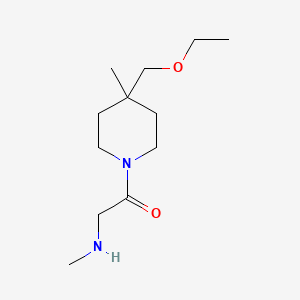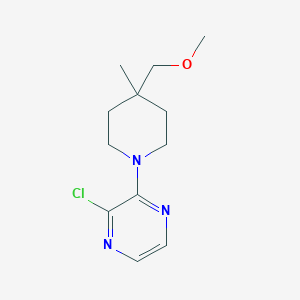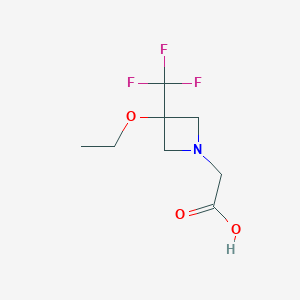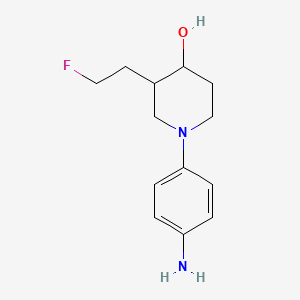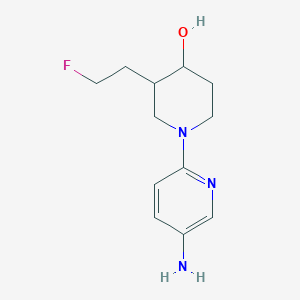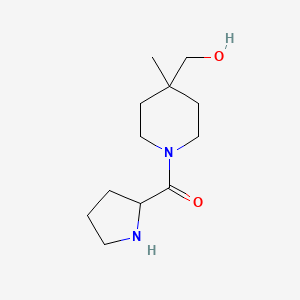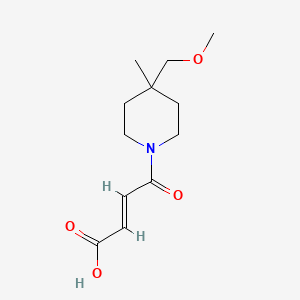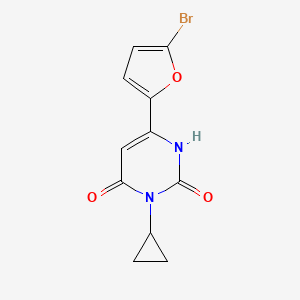
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tétrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromofuran moiety attached at the 6th position and a cyclopropyl group at the 3rd position.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. Attached to this core at the 6th position is a bromofuran moiety, which is a five-membered ring containing oxygen and bromine substituents. At the 3rd position of the pyrimidine ring, there is a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution at the carbon positions of the pyrimidine ring, nucleophilic substitution at the bromine position of the bromofuran moiety, or reactions involving the cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a brominated compound, it would likely have a relatively high molecular weight and might be less volatile than similar compounds without a halogen .Applications De Recherche Scientifique
Activité antitumorale
Des composés aux structures similaires ont montré une activité antitumorale prometteuse . Par exemple, les énantiomères du 5-bromo-2-chloro-N-(1-phényléthyl)pyridine-3-sulfonamide ont été synthétisés et étudiés pour leur activité antitumorale . Cela suggère que le “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tétrahydropyrimidine-2,4-dione” pourrait potentiellement être exploré pour des applications similaires.
Inhibition de la kinase PI3Kα
La structure du composé est similaire à celle des dérivés de pyridinesulfonamide, qui ont été trouvés pour inhiber la phosphoinositide 3-kinase (PI3K) . La PI3K joue un rôle clé dans les fonctions cellulaires telles que la croissance et la survie, et son inhibition est une stratégie prometteuse pour le traitement du cancer .
Inhibition du virus de l'hépatite C (VHC)
Des composés aux structures similaires ont montré un potentiel pour inhiber le virus de l'hépatite C (VHC) . Cela suggère que le “this compound” pourrait être exploré pour des applications antivirales similaires.
Organocatalyse
Les composés sulfonamide, qui ont des structures similaires à celle du composé en question, ont été utilisés dans l'organocatalyse stéréosélective . Ce processus implique l'utilisation de petites molécules organiques comme catalyseurs pour augmenter la vitesse des réactions chimiques.
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence the ahr-cyp1a1 axis, which plays a significant role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-BTFD in laboratory experiments is its relative stability. It is a stable compound and is not easily degraded, making it ideal for use in long-term experiments. Additionally, 6-BTFD is relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of using 6-BTFD in laboratory experiments is its lack of solubility in water. This makes it difficult to use in aqueous solutions and can limit its use in certain experiments.
Orientations Futures
Given the potential applications of 6-BTFD in scientific research, there are numerous possible future directions for research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a reagent in the synthesis of other compounds. Finally, further studies could be conducted into its solubility in water and other solvents, in order to make it more suitable for use in laboratory experiments.
Safety and Hazards
Propriétés
IUPAC Name |
6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVIDBZRYGLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



